molecular formula C8H5BrF3NO3 B582602 5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid CAS No. 1211586-75-2

5-broMo-6-(2,2,2-trifluoroethoxy)nicotinic acid

Cat. No. B582602
Key on ui cas rn: 1211586-75-2
M. Wt: 300.031
InChI Key: MKSGQANMTYUZLH-UHFFFAOYSA-N
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Patent
US08227491B2

Procedure details

5-Bromo-6-chloro-3-pyridinecarboxylic acid (68.0 g, 0.288 mol, CAN 29241-62-1) was dissolved in DMSO (1000 mL). To this solution was added with stirring potassium hydroxide (48.25 g, 0.86 mol) and after 10 minutes of stirring at room temperature 2,2,2-trifluoroethanol (26.9 mL, 0.374 mol) was added. The mixture was stirred at room temperature for 24 h. Water (1000 mL) and concentrated hydrochloric acid (107 mL, 1280 mmol, 37%) was added and the suspension was stirred vigorously for 4 hours. The precipitate was filtered, washed with water (4×100 mL) and vacuum dried over night to give the title compound (80.4 g) as an off white solid; MS (EI) 299, 301 (M)+.
Quantity
68 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
48.25 g
Type
reactant
Reaction Step Two
Quantity
26.9 mL
Type
reactant
Reaction Step Three
Quantity
107 mL
Type
reactant
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([OH:11])=[O:10])[CH:5]=[N:6][C:7]=1Cl.[OH-].[K+].[F:14][C:15]([F:19])([F:18])[CH2:16][OH:17].Cl>CS(C)=O.O>[Br:1][C:2]1[C:7]([O:17][CH2:16][C:15]([F:19])([F:18])[F:14])=[N:6][CH:5]=[C:4]([CH:3]=1)[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
BrC=1C=C(C=NC1Cl)C(=O)O
Name
Quantity
1000 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
48.25 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
26.9 mL
Type
reactant
Smiles
FC(CO)(F)F
Step Four
Name
Quantity
107 mL
Type
reactant
Smiles
Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the suspension was stirred vigorously for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water (4×100 mL) and vacuum
CUSTOM
Type
CUSTOM
Details
dried over night

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C(=O)O)C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 80.4 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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